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Compound of Interest |

Compound Name: lanthelliformisamine A TFA
CAS No.: 1643593-28-5
Cat. No.: B608035
. J

Executive Summary & Biological Significance[1]

lanthelliformisamine A is a marine bromotyrosine-derived alkaloid originally isolated from the
sponge Suberea ianthelliformis. It has garnered significant attention in drug discovery due to its
capacity to act as an antibiotic enhancer, potentiating the activity of conventional antibiotics
(e.g., doxycycline, ciprofloxacin) against resistant Gram-negative bacteria like Pseudomonas
aeruginosa.

This protocol details the total synthesis of lanthelliformisamine A as its Trifluoroacetate (TFA)
salt. The synthesis follows a convergent strategy involving the coupling of a brominated
cinnamic acid derivative with a selectively protected polyamine scaffold. The protocol
emphasizes the critical final deprotection and Reverse-Phase HPLC (RP-HPLC) purification
steps required to isolate the stable, water-soluble TFA salt form suitable for biological assays.

Key Chemical Features[1][2][3]1[4]1[5]1[6][7]1[8][9][10]

o Core Scaffold: (E)-3,5-dibromo-4-methoxycinnamic acid.
e Polyamine Chain: Spermine (functionalized at the terminal nitrogen).

o Salt Form: TFA salt (critical for solubility and stability; typically isolated as a tri- or tetra-TFA
salt depending on pH).
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Retrosynthetic Analysis & Logic

The synthesis is designed to be modular, allowing for the independent preparation of the
aromatic "head" and the polyamine "tail" before final assembly. This minimizes the handling of
the highly polar, charged final product until the very last step.

Strategic Disconnections

» Amide Coupling (Late-Stage Assembly): The final bond formed is the amide linkage between
the cinnamic acid derivative and the polyamine.

» Polyamine Protection: To ensure regioselectivity (coupling at the terminal primary amine), the
spermine backbone requires orthogonal protection (Boc-groups).

e Aromatic Functionalization: The dibromo-methoxy motif is installed early on a benzaldehyde
scaffold to avoid harsh bromination conditions in the presence of the sensitive polyamine.

Figure 1: Retrosynthetic logic for lanthelliformisamine A, highlighting the convergent assembly
of the bromotyrosine core and the polyamine chain.

Detailed Synthetic Protocol
Phase 1: Synthesis of the Bromotyrosine Core
(Fragment A)

Objective: Synthesize (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid.
Reagents:

e 3,5-Dibromo-4-hydroxybenzaldehyde (Starting Material)[1]

Methyl iodide (Mel) or TMSCHN:

Malonic acid[1]

Pyridine, Piperidine

Potassium Carbonate (K2CO3)
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Protocol:
¢ Methylation:
o Dissolve 3,5-dibromo-4-hydroxybenzaldehyde (1.0 equiv) in DMF.
o Add Kz2COs (2.0 equiv) and Mel (1.5 equiv).
o Stir at RT for 4 hours. Quench with water, extract with EtOAc.
o Result: 3,5-dibromo-4-methoxybenzaldehyde.

o Knoevenagel Condensation:

[¢]

Dissolve the methylated aldehyde (1.0 equiv) in Pyridine.

[e]

Add Malonic acid (2.0 equiv) and catalytic Piperidine (0.1 equiv).

o

Reflux at 80-100°C for 4—6 hours (monitor CO2z evolution).

[¢]

Cool to RT and pour into ice-cold 1M HCI to precipitate the product.

Filter the white/off-white solid and wash with cold water.

[¢]

[e]

Validation: *H NMR should show trans-alkene doublets (J ~ 15-16 Hz).

Phase 2: Coupling and Global Deprotection

Objective: Couple Fragment A with Tri-Boc-Spermine and generate the TFA salt.
Reagents:
e Fragment A (from Phase 1)

» -Tri-Boc-spermine (Commercially available or synthesized via statistical protection)

o HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate)
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DIPEA (N,N-Diisopropylethylamine)
DCM (Dichloromethane), anhydrous

TFA (Trifluoroacetic acid)[2]

Protocol:

Step A: Amide Coupling[3][4]

Activation: In a flame-dried round-bottom flask, dissolve Fragment A (1.0 equiv) in anhydrous
DMF or DCM.

Addition: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at 0°C to activate
the acid.

Coupling: Add
-Tri-Boc-spermine (1.1 equiv) dissolved in minimal DCM.

Reaction: Allow the mixture to warm to RT and stir for 12—16 hours under inert atmosphere
(N2).

Workup: Dilute with EtOAc, wash sequentially with 5% citric acid, sat. NaHCOs, and brine.
Dry over NazSQOa4 and concentrate.

Intermediate Purification: Flash chromatography (Hexane/EtOAc) to isolate the fully
protected Boc-lanthelliformisamine A.

Step B: Global Deprotection (TFA Salt Formation)

Dissolution: Dissolve the protected intermediate in DCM (approx. 0.1 M concentration).
Acidolysis: Add TFA dropwise at 0°C until the solvent ratio is 2:1 (DCM:TFA).

Reaction: Stir at RT for 2—3 hours. Monitor by TLC (disappearance of non-polar spot) or LC-
MS.
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o Concentration: Remove volatiles under reduced pressure (rotary evaporator). Co-evaporate
with Toluene (3x) or DCM (3x) to remove excess free TFA.

e Crude Isolation: The residue is the crude lanthelliformisamine A TFA salt (often a gum or
hygroscopic solid).

Purification & Quality Control (The Critical Protocol)

The crude TFA salt will contain trace organic impurities and excess counter-ions. RP-HPLC is
mandatory to obtain the high-purity salt required for biological assays.

Purification Workflow

System: Preparative RP-HPLC (e.g., Agilent 1260 Infinity Il or equivalent). Column: C18
Preparative Column (e.g., Phenomenex Luna C18(2), 5pm, 250 x 21.2 mm).

Mobile Phases:
e Solvent A: Water + 0.1% TFA (v/v)
e Solvent B: Acetonitrile (MeCN) + 0.1% TFA (v/v)

Gradient Method:

Time (min) % Solvent B Flow Rate (mL/min) Phase Description

0.0 5 15-20 Equilibration
Sample

5.0 5 15-20

Injection/Wash

Linear Gradient
35.0 60 15-20 )
Elution

40.0 95 15-20 Column Wash

| 45.0 | 5| 15-20 | Re-equilibration |

Protocol:
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o Sample Prep: Dissolve the crude gum in minimal Water/MeCN (90:10) with 0.1% TFA. Filter
through a 0.22 um PTFE syringe filter.

« Injection: Inject onto the Prep-HPLC column.

e Collection: Monitor UV at 254 nm (aromatic absorption) and 210 nm (amide). Collect the
major peak (typically eluting around 30-40% MeCN depending on the column).

o Lyophilization: Freeze the collected fractions immediately in liquid nitrogen and lyophilize
(freeze-dry) for 24—48 hours.

o Note: Do not use rotary evaporation with heat for the final step, as it can degrade the salt
or form oils. Lyophilization yields a fluffy white powder.

i L(QC) ficati

Parameter Method Acceptance Criteria

Characteristic doublets for

cinnamic alkene (6 7.3-7.6);

Identity 1H NMR (D20 or DMSO-ds) Aromatic singlets (o 7.8);
Polyamine methylenes (& 1.5—
3.1).
) ] > 95% Area Under Curve
Purity Analytical HPLC (254 nm)

(AUC).

[M+H]* consistent with

calculated mass for

Mass HR-ESI-MS
C24H32Br2N4O2 (Free base
mass ~568.1).
Presence of TFA signal
(approx -76 ppm). Integration
Counter-ion 1°F NMR vs. product peaks confirms

stoichiometry (usually 3 or 4
TFA units).
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Figure 2: Purification workflow ensuring removal of organic impurities and isolation of the stable
TFA salt.

Troubleshooting & Scientific Nuances

o Solubility Issues: The free base of lanthelliformisamine A is moderately lipophilic, but the TFA
salt is highly water-soluble. If the product crashes out during HPLC injection, increase the
DMSO or MeCN content in the injection solvent.

e Regioisomers: If using statistical coupling (e.g., using unprotected spermine), you will
generate a mixture of

(terminal) and
(internal) acylated products. These are difficult to separate. Recommendation: Always use
-tri-Boc-spermine to guarantee regioselectivity.

o Storage: Bromotyrosine alkaloids are generally stable, but the TFA salt is hygroscopic. Store
at -20°C under argon in a desiccator.

» Biological Assays: When calculating molarity for MIC assays, you must account for the
molecular weight of the TFA counter-ions.

o MW (Free Base) = 568.3 g/mol
o MW (Tri-TFA Salt) = 568.3 + (3 x 114.02) = 910.3 g/mol .

o Failure to correct for this will result in significant dosing errors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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